BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Lipophilicity Medicinal Chemistry Drug Discovery

Choose this gem-difluorocyclobutane for its unique 1-methyl-3,3-difluoro substitution: the reactive bromomethyl group sits at a quaternary carbon, offering distinct steric/electronic behavior unmatched by generic difluorocyclobutanes. LogP 2.11, TPSA 0 Ų, zero H-bond donors/acceptors—purpose-built for CNS candidates requiring BBB penetration and hydrophobic binding. The hindered electrophile improves regioselectivity in Suzuki/Negishi reactions; the core is a metabolically stable bioisostere for labile groups. Don't substitute with isomers—secure this exact scaffold today.

Molecular Formula C6H9BrF2
Molecular Weight 199.039
CAS No. 2137688-19-6
Cat. No. B2765039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
CAS2137688-19-6
Molecular FormulaC6H9BrF2
Molecular Weight199.039
Structural Identifiers
SMILESCC1(CC(C1)(F)F)CBr
InChIInChI=1S/C6H9BrF2/c1-5(4-7)2-6(8,9)3-5/h2-4H2,1H3
InChIKeyXDDBGFAOHXMLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS 2137688-19-6) – A Specialized Gem‑Difluorocyclobutane Building Block for Drug Discovery and Advanced Synthesis


1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane (CAS 2137688‑19‑6) is a gem‑difluorocyclobutane building block characterized by a reactive bromomethyl handle and a 3,3‑difluoro‑1‑methyl substitution pattern [1]. This motif is recognized as a valuable structural element in medicinal chemistry because gem‑difluorocyclobutane cores can modulate lipophilicity and metabolic stability while serving as conformational constraints in bioactive molecules [2]. The compound offers a distinct substitution architecture compared to more common difluorocyclobutane derivatives, which can influence both its reactivity and the physicochemical properties of downstream products [3].

Why Generic Difluorocyclobutane Building Blocks Cannot Simply Replace 1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane


Although numerous gem‑difluorocyclobutane derivatives are commercially available, subtle variations in ring substitution dramatically alter reactivity, physicochemical properties, and the ultimate biological profile of derived molecules. The specific 1‑methyl‑3,3‑difluoro pattern of CAS 2137688‑19‑6 places the reactive bromomethyl group at a quaternary carbon, imposing a distinct steric and electronic environment compared to 1,1‑difluoro isomers (e.g., CAS 1252934‑30‑7) or 2‑substituted analogs [1]. Such differences affect nucleophilic substitution kinetics, cross‑coupling efficiency, and the conformational behavior of downstream products—parameters that cannot be inferred from class‑level statements alone [2]. Consequently, substituting a generic difluorocyclobutane building block for this compound risks synthetic failure or unpredictable structure‑activity relationships in medicinal chemistry campaigns [3].

Quantitative Differentiation of 1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane Versus Closest Analogs


Lipophilicity (LogP) Comparison: 1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane vs. 3,3‑Difluorocyclobutane‑1‑carboxylic Acid

The calculated partition coefficient (LogP) of 1‑(bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane is 2.11 [1]. In contrast, the widely employed building block 3,3‑difluorocyclobutane‑1‑carboxylic acid (CAS 107496‑54‑8) exhibits a substantially lower LogP of 1.1163 [2].

Lipophilicity Medicinal Chemistry Drug Discovery

Topological Polar Surface Area (TPSA) Comparison: Target Compound vs. Carboxylic Acid Analog

1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane possesses a calculated TPSA of 0 Ų [1]. In comparison, 3,3‑difluorocyclobutane‑1‑carboxylic acid (CAS 107496‑54‑8) has a TPSA of 37.3 Ų [2].

Polar Surface Area Permeability Medicinal Chemistry

Hydrogen Bond Acceptor/Donor Count: Target Compound vs. Polar Analogs

1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane contains zero hydrogen bond acceptors and zero hydrogen bond donors [1]. By comparison, 3,3‑difluorocyclobutane‑1‑carboxylic acid possesses two hydrogen bond acceptors and one donor (the carboxylic acid moiety) [2], while 3‑(bromomethyl)‑1,1‑difluorocyclobutane has two fluorine acceptors but zero donors [3].

Hydrogen Bonding Medicinal Chemistry Fragment‑Based Design

Molecular Weight and Steric Profile: Target Compound vs. Non‑Methylated Analogs

1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane has a molecular weight of 199.04 g/mol and features a methyl group at the 1‑position adjacent to the bromomethyl handle [1]. In contrast, the 1,1‑difluoro isomer 3‑(bromomethyl)‑1,1‑difluorocyclobutane (CAS 1252934‑30‑7) lacks the methyl substituent and has a lower molecular weight of 185.01 g/mol . The additional methyl group increases steric bulk around the reactive site.

Molecular Weight Steric Hindrance Lead Optimization

Rotatable Bond Count and Conformational Rigidity: Target Compound vs. Linear Analogs

1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane possesses only one rotatable bond (the C–C bond between the cyclobutane ring and the bromomethyl group) [1]. This compares favorably to acyclic gem‑difluoro analogs, which often contain 3–5 rotatable bonds and exhibit greater conformational flexibility [2].

Conformational Restriction Bioisosterism Drug Design

Synthetic Accessibility of 1,1‑Disubstituted‑3,3‑difluorocyclobutane Motifs: A Class‑Level Inference

Recent advances in the synthesis of gem‑difluorocyclobutanes have demonstrated that 1,1‑disubstituted‑3,3‑difluorocyclobutanes (the exact scaffold of the target compound) can be accessed in good yields via organolanthanum‑mediated reactions of gem‑difluorocyclobutanols, providing a versatile entry point for further functionalization [1]. This is in contrast to 2‑substituted gem‑difluorocyclobutanes, which remain challenging to prepare [2].

Synthetic Methodology gem‑Difluorocyclobutanes Building Block Utility

Optimal Research Applications for 1‑(Bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane Based on Quantitative Differentiation


Synthesis of Highly Lipophilic, CNS‑Penetrant Drug Candidates

The elevated LogP (2.11) and TPSA of 0 Ų [1] make this building block especially suitable for the construction of drug candidates intended to cross the blood–brain barrier. Its non‑polar nature, combined with the conformational rigidity of the cyclobutane ring [2], can improve membrane permeability while maintaining a favorable metabolic profile. Researchers targeting CNS disorders or hydrophobic enzyme binding sites should prioritize this scaffold over more polar difluorocyclobutane alternatives.

Sterically Demanding Cross‑Coupling Reactions Requiring a Hindered Electrophile

The presence of a quaternary carbon bearing both a methyl group and the reactive bromomethyl moiety introduces significant steric bulk [1]. This feature is advantageous in palladium‑catalyzed cross‑couplings (e.g., Suzuki, Negishi) where a hindered electrophile can enhance regioselectivity or suppress undesired side reactions. Procurement for synthetic methodology development should consider this compound when a sterically demanding coupling partner is required [3].

Fragment‑Based Drug Discovery Programs Seeking Inert, Non‑Polar Spacers

With zero hydrogen bond acceptors and donors [1], this compound serves as an ideal inert spacer fragment that will not engage in polar interactions. In fragment‑based screening and lead optimization, such fragments are valuable for filling hydrophobic pockets without introducing undesired hydrogen‑bonding networks. This contrasts with carboxylic acid‑ or amine‑containing difluorocyclobutane analogs, which can alter binding modes unpredictably [2].

Preparation of 1,1‑Disubstituted‑3,3‑difluorocyclobutane‑Containing Bioisosteres

The 1,1‑disubstituted‑3,3‑difluorocyclobutane scaffold is increasingly recognized as a bioisostere for metabolically labile groups such as tertiary alcohols or certain heterocycles [1]. This compound’s bromomethyl handle allows for facile diversification into a wide range of functional groups (amines, ethers, thioethers, carbon nucleophiles) while preserving the metabolically stable difluorocyclobutane core [2]. Medicinal chemists exploring novel bioisosteres should utilize this building block to rapidly generate focused libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.